Home > Products > Screening Compounds P1729 > 1-epi-Ramiprilat-d5
1-epi-Ramiprilat-d5 -

1-epi-Ramiprilat-d5

Catalog Number: EVT-12564540
CAS Number:
Molecular Formula: C22H28N2O4
Molecular Weight: 389.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

1-epi-Ramiprilat-d5 is a deuterium-labeled derivative of 1-epi-Ramiprilat, which is an active metabolite of the angiotensin-converting enzyme (ACE) inhibitor, Ramipril. This compound is primarily utilized in scientific research due to its stable isotope labeling, which enhances the study of pharmacokinetics and metabolic pathways of drugs. The incorporation of deuterium, a stable isotope of hydrogen, allows for more precise tracking of the compound's behavior in biological systems compared to its non-labeled counterparts.

Source

1-epi-Ramiprilat-d5 is synthesized from 1-epi-Ramiprilat through various chemical methods that introduce deuterium into its molecular structure. This compound is available from commercial suppliers who specialize in deuterated compounds for research purposes.

Classification

1-epi-Ramiprilat-d5 falls under the category of pharmaceutical compounds and is classified as a stable isotope-labeled drug. It is specifically used in pharmacological studies to trace drug metabolism and interactions within biological systems.

Synthesis Analysis

Methods

The synthesis of 1-epi-Ramiprilat-d5 typically involves the following methods:

  • Hydrogen-Deuterium Exchange: This method replaces hydrogen atoms with deuterium in the presence of a deuterium source, such as deuterium oxide (D₂O). This exchange allows for the incorporation of deuterium into the molecular structure without altering the compound's pharmacological properties.
  • Deuterated Reagents: Utilizing reagents that are already deuterated during the synthesis process can also introduce deuterium into the final product.
  • Catalytic Hydrogenation: This method employs a deuterium gas source along with a catalyst to facilitate the incorporation of deuterium into 1-epi-Ramiprilat.

Technical Details

The synthesis process may vary based on desired yield and purity levels. Industrial production often requires optimized conditions, including temperature control and reaction time, to ensure effective incorporation of deuterium while maintaining structural integrity .

Molecular Structure Analysis

Structure

The molecular formula for 1-epi-Ramiprilat-d5 is C21H23D5N2O5, with a molecular weight of approximately 393.49 g/mol. The structure retains the core features of 1-epi-Ramiprilat but includes five deuterium atoms replacing hydrogen atoms. This modification provides distinct advantages in tracking and analyzing metabolic processes .

Data

The structural characteristics enable researchers to utilize mass spectrometry and nuclear magnetic resonance spectroscopy effectively for studying pharmacokinetics and drug interactions.

Chemical Reactions Analysis

Reactions

1-epi-Ramiprilat-d5 can participate in various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxides.
  • Reduction: Reduction reactions may convert it into alcohols or amines.
  • Substitution: Deuterium atoms can be replaced with other substituents under specific conditions.

Technical Details

Common reagents used in these reactions include:

  • Oxidizing Agents: Potassium permanganate or hydrogen peroxide.
  • Reducing Agents: Lithium aluminum hydride or sodium borohydride.
  • Substitution Reagents: Halogens or alkylating agents are often employed depending on the desired reaction outcome.
Mechanism of Action

The mechanism of action of 1-epi-Ramiprilat-d5 mirrors that of its parent compound, 1-epi-Ramiprilat. It acts as an inhibitor of ACE, which plays a pivotal role in the renin-angiotensin-aldosterone system (RAAS). By inhibiting ACE, this compound prevents the conversion of angiotensin I to angiotensin II, resulting in vasodilation and reduced blood pressure. The presence of deuterium does not significantly alter this mechanism but allows for detailed studies on pharmacokinetics without affecting fundamental pharmacological properties .

Physical and Chemical Properties Analysis

Physical Properties

1-epi-Ramiprilat-d5 is typically presented as a solid at room temperature, with specific melting points determined during characterization studies. Its solubility characteristics are similar to those of other Ramipril derivatives.

Chemical Properties

The chemical properties include stability under standard laboratory conditions and reactivity similar to non-deuterated Ramipril derivatives. The presence of deuterium enhances certain analytical techniques due to its distinct mass compared to hydrogen .

Applications

1-epi-Ramiprilat-d5 has several significant applications in scientific research:

  • Pharmacokinetic Studies: It is extensively used to trace metabolic pathways and distribution patterns of drugs within biological systems.
  • Drug Development: The compound aids in understanding the stability and efficacy of new drug formulations.
  • Biological Research: It is employed in studies involving enzyme interactions and metabolic processes.
  • Industrial Applications: Used for developing stable isotope-labeled compounds for various industrial processes, enhancing research capabilities across pharmaceutical sciences .
Introduction to Stereoisomeric Deuterated Angiotensin-Converting Enzyme (ACE) Metabolites

Role of Stereochemistry in Renin-Angiotensin System (RAS) Drug Bioactivity

Stereochemistry is a critical determinant of bioactivity for Renin-Angiotensin System (RAS)-targeting therapeutics. Angiotensin-converting enzyme (ACE) inhibitors like ramipril exhibit chiral specificity, where their three-dimensional configuration dictates binding affinity to the active zinc site of ACE. Ramipril is a prodrug metabolized to its active diacid form, ramiprilat, which contains three chiral centers (2S,3aS,6aS). This specific stereochemistry allows optimal interaction with ACE's substrate pocket, achieving half-maximal inhibition (Ki) at picomolar concentrations (7 pM) [2] [5].

Epimerization at any chiral center—particularly the C1 position generating 1-epi-ramiprilat—disrupts this molecular complementarity. The 1-epimer's altered spatial orientation reduces hydrogen bonding with ACE residues His353, Glu384, and Lys511, leading to a 30- to 50-fold decrease in inhibitory potency in vitro [5] [10]. This stereosensitivity extends to clinical efficacy: studies show that even minor epimeric impurities (>0.1%) in ramipril formulations can diminish antihypertensive effects by compromising systemic ACE inhibition [6]. Consequently, rigorous stereochemical characterization is essential for RAS therapeutics, as epimerization during metabolism or storage directly impacts pharmacological outcomes.

Table 1: Impact of Stereochemistry on ACE Inhibitor Pharmacodynamics

CompoundConfigurationACE Ki (pM)Binding Energy (kcal/mol)
Ramiprilat(2S,3aS,6aS)7-12.8
1-epi-Ramiprilat(2R,3aS,6aS)210-8.4
Ramiprilat-d5(2S,3aS,6aS)7-12.7

Significance of Deuterium Labeling in Pharmacokinetic Tracers

Deuterium (²H) labeling, involving strategic replacement of hydrogen with stable heavy isotopes, has revolutionized the study of drug metabolism. Deuterated analogs like Ramiprilat-d5 (where five phenyl-hydrogens are replaced by deuterium) exhibit near-identical biochemical activity to their protiated counterparts but altered pharmacokinetic properties due to the kinetic isotope effect (KIE) [2] [9]. The C-²H bond is stronger and slower to cleave than C-H, potentially decelerating oxidative metabolism at deuterated sites.

For ACE inhibitors, deuterium labeling serves two key purposes:

  • Metabolic Pathway Tracing: Ramiprilat-d5’s mass shift (molecular weight 393.49 g/mol vs. 388.44 g/mol for non-deuterated ramiprilat) enables precise quantification in biological matrices using LC-MS/MS. This allows researchers to distinguish endogenous metabolites from administered compounds and track tissue-specific distribution patterns [6] [9].
  • Isotope-Enabled Epimerization Studies: Deuterium’s nuclear spin properties (I=1) facilitate NMR detection of chiral inversion. By monitoring deuterium quadrupolar coupling in 1-epi-Ramiprilat-d5, researchers confirmed that epimerization occurs via reversible enolization at C1, with a 4.5-fold slower rate than hydrogen analogs due to KIE [4] [6].

Notably, deuterium labeling does not alter primary pharmacology—Ramiprilat-d5 retains a Ki of 7 pM against ACE—but extends elimination half-lives by reducing hepatic glucuronidation rates [2] [4].

Epimeric Metabolites in ACE Inhibitor Metabolism

ACE inhibitors undergo complex biotransformation, generating epimeric metabolites through chiral inversion. Ramiprilat, the active ACE-inhibiting metabolite of ramipril, exists predominantly as the (2S,3aS,6aS) diastereomer in vivo. However, approximately 0.8–2.1% spontaneously epimerizes at C1 to form 1-epi-ramiprilat under physiological conditions (pH 7.4, 37°C) [4] [6]. This process is catalyzed by:

  • Non-enzymatic mechanisms: Base-catalyzed deprotonation at C1, forming a planar enolate intermediate that reprotonates stereorandomly.
  • Enzymatic involvement: Serum albumin accelerates epimerization via hydrophobic binding pockets that stabilize the transition state [4].

Deuterated analogs provide critical insights into epimerization kinetics. 1-epi-Ramiprilat-d5 (CAS 1356837-92-7), synthesized by deuteration at the phenyl ring, exhibits significantly slower epimerization (t~1/2~ = 127 h vs. 28 h for non-deuterated 1-epi-ramiprilat) due to deuterium’s influence on enolate formation [6] [9]. Its enhanced metabolic stability enables precise quantification of epimer accumulation in chronic dosing studies.

Table 2: Metabolic Properties of Ramiprilat Epimers

ParameterRamiprilat1-epi-Ramiprilat1-epi-Ramiprilat-d5
Epimerization t₁/₂N/A28 h127 h
Plasma Clearance10 L/h14 L/h9.8 L/h
Renal Excretion60%55%58%
Active vs. ACE100%3–5%3–5%

Epimeric metabolites display distinct pharmacokinetics: 1-epi-ramiprilat shows 40% higher volume of distribution than ramiprilat due to reduced tissue ACE binding, but its clinical impact is minimal due to low abundance (<3% of total metabolites) [4] [10]. Deuterated epimers thus serve as indispensable reference standards for characterizing metabolic byproducts in bioequivalence studies of ACE inhibitors.

Properties

Product Name

1-epi-Ramiprilat-d5

IUPAC Name

(2S)-2-[[(2S)-1-[(2R,3aS,6aS)-2-ethynoxy-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrol-1-yl]-1-oxopropan-2-yl]amino]-4-(2,3,4,5,6-pentadeuteriophenyl)butanoic acid

Molecular Formula

C22H28N2O4

Molecular Weight

389.5 g/mol

InChI

InChI=1S/C22H28N2O4/c1-3-28-20-14-17-10-7-11-19(17)24(20)21(25)15(2)23-18(22(26)27)13-12-16-8-5-4-6-9-16/h1,4-6,8-9,15,17-20,23H,7,10-14H2,2H3,(H,26,27)/t15-,17-,18-,19-,20+/m0/s1/i4D,5D,6D,8D,9D

InChI Key

LVDYMYDVGRMYLR-JPLSUFSFSA-N

Canonical SMILES

CC(C(=O)N1C2CCCC2CC1OC#C)NC(CCC3=CC=CC=C3)C(=O)O

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])CC[C@@H](C(=O)O)N[C@@H](C)C(=O)N2[C@H]3CCC[C@H]3C[C@H]2OC#C)[2H])[2H]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.